N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide
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Overview
Description
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.
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Step 1: Synthesis of Piperidine Intermediate
Reagents: Piperidine, appropriate halogenated compounds
Conditions: Reflux in an organic solvent such as dichloromethane
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Step 2: Synthesis of Pyridazine Intermediate
Reagents: 3-fluorophenylhydrazine, appropriate diketones
Conditions: Heating under nitrogen atmosphere
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Step 3: Coupling Reaction
Reagents: Piperidine intermediate, pyridazine intermediate, isonicotinoyl chloride
Conditions: Stirring at room temperature in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine in the presence of a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[6-(3-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide
- N-{1-[6-(3-bromophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide
- N-{1-[6-(3-methylphenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide
Uniqueness
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-17-3-1-2-16(14-17)19-4-5-20(26-25-19)27-12-8-18(9-13-27)24-21(28)15-6-10-23-11-7-15/h1-7,10-11,14,18H,8-9,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOFIANWRKTNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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